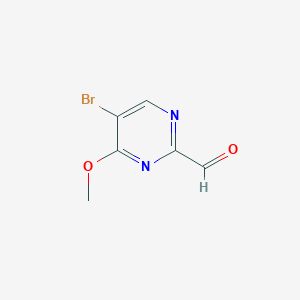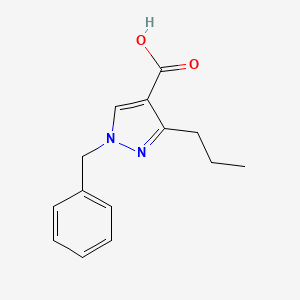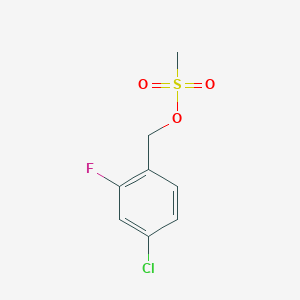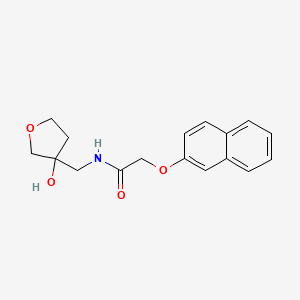
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, an oxadiazole ring, a pyridinone ring, and an acetamide group with a phenyl substituent .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl and phenyl groups are likely to be planar due to the nature of aromatic systems. The oxadiazole and pyridinone rings introduce additional complexity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a bromine atom could increase its molecular weight and potentially its boiling point .Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
Synthesis and Hemolytic Activity : A study by Gul et al. (2017) explored the synthesis of similar compounds with 1,3,4-oxadiazole rings, focusing on their antimicrobial and hemolytic activities. These compounds showed promising activity against selected microbial species (Gul et al., 2017).
Anti-bacterial Study : Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound, demonstrating moderate to high antibacterial activity (Khalid et al., 2016).
Cancer Research
Apoptosis Induction and Anticancer Potential : Zhang et al. (2005) identified a compound related to the 1,2,4-oxadiazole class as a novel apoptosis inducer with potential anticancer properties, especially against breast and colorectal cancer cell lines (Zhang et al., 2005).
Anti-Diabetic Agents : A study by Nazir et al. (2018) focused on synthesizing derivatives of the compound as potential anti-diabetic agents, showing significant inhibition of the α-glucosidase enzyme (Nazir et al., 2018).
Insecticidal Activities
- Insecticidal Activity and Structure-Activity Relationship : Qi et al. (2014) synthesized anthranilic diamides analogs containing 1,3,4-oxadiazole rings, evaluating their insecticidal activities against the diamondback moth (Qi et al., 2014).
Material Science
- Polyimides and Poly(amide-imide) Applications : Mansoori et al. (2012) developed new thermally stable polyimides and a poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group, highlighting their potential use in various industrial applications (Mansoori et al., 2012).
Miscellaneous Applications
- Anti-Salmonella Typhi Activity : Salama (2020) synthesized new derivatives with anti-Salmonella typhi activity, contributing to the development of new antibacterial agents (Salama, 2020).
- Collapsin Response Mediator Protein 1 Inhibitors : Panchal et al. (2020) designed and synthesized oxadiazole derivatives as inhibitors for Collapsin response mediator protein 1, a potential target in small lung cancer treatment (Panchal et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O3/c1-26(18-5-3-2-4-6-18)20(29)14-27-13-16(9-12-19(27)28)22-24-21(25-30-22)15-7-10-17(23)11-8-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUZQZBLVNXLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-methyl-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-phenylbutanamide](/img/structure/B2890164.png)

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2890172.png)
![(3E)-3-(thiophen-2-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2890173.png)

![1-{3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2890175.png)
![2-(4-Cyclopropylsulfonylpiperazin-1-yl)-3-methylimidazo[4,5-b]pyridine](/img/structure/B2890177.png)
![N-allyl-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2890178.png)


![1-(2-furylmethyl)-4-hydroxy-3-[(3-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl]-6-methylpyridin-2(1H)-one](/img/structure/B2890182.png)
